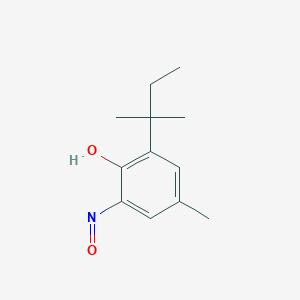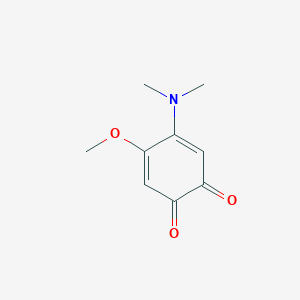
1,2-Dimethyl-3-phenyl-5-(thiophen-2-yl)pyrazolidin-1-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dimethyl-3-phenyl-5-(thiophen-2-yl)pyrazolidin-1-ium iodide is a heterocyclic compound that features a pyrazolidine ring substituted with methyl, phenyl, and thiophene groups The presence of the thiophene ring, a sulfur-containing five-membered aromatic ring, adds significant chemical and biological interest to this compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dimethyl-3-phenyl-5-(thiophen-2-yl)pyrazolidin-1-ium iodide typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 1,2-dimethylhydrazine with a thiophene-containing aldehyde or ketone can yield the desired pyrazolidine ring. The iodide salt form is often achieved by subsequent treatment with hydroiodic acid or an iodide salt.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on maximizing yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
1,2-Dimethyl-3-phenyl-5-(thiophen-2-yl)pyrazolidin-1-ium iodide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrazolidine ring can be reduced to form pyrazolidines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, particularly the phenyl and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine or chlorinating agents under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Pyrazolidines.
Substitution: Halogenated derivatives of the phenyl and thiophene rings.
Scientific Research Applications
1,2-Dimethyl-3-phenyl-5-(thiophen-2-yl)pyrazolidin-1-ium iodide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 1,2-Dimethyl-3-phenyl-5-(thiophen-2-yl)pyrazolidin-1-ium iodide involves its interaction with various molecular targets. The thiophene ring can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. The pyrazolidine ring may also contribute to its bioactivity by stabilizing the compound’s interaction with its targets. Pathways involved may include inhibition of specific enzymes or modulation of signaling pathways related to inflammation or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds like 2,5-dimethylthiophene and 2-octylthiophene share the thiophene ring structure.
Pyrazolidine derivatives: Compounds such as 1,2-dimethylpyrazolidine and 3-phenylpyrazolidine share the pyrazolidine ring structure.
Uniqueness
1,2-Dimethyl-3-phenyl-5-(thiophen-2-yl)pyrazolidin-1-ium iodide is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of both the thiophene and pyrazolidine rings in a single molecule allows for a diverse range of interactions and applications, setting it apart from other similar compounds.
Properties
CAS No. |
58764-81-1 |
|---|---|
Molecular Formula |
C15H19IN2S |
Molecular Weight |
386.3 g/mol |
IUPAC Name |
1,2-dimethyl-3-phenyl-5-thiophen-2-ylpyrazolidin-1-ium;iodide |
InChI |
InChI=1S/C15H18N2S.HI/c1-16-13(12-7-4-3-5-8-12)11-14(17(16)2)15-9-6-10-18-15;/h3-10,13-14H,11H2,1-2H3;1H |
InChI Key |
VAQJOKCRWHMBJP-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+]1C(CC(N1C)C2=CC=CC=C2)C3=CC=CS3.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Perchloric acid;1-[(4-prop-2-ynoxyphenyl)methyl]imidazole](/img/structure/B14598564.png)
![(3aR,8aR)-Octahydro-1H-cyclohepta[c]furan](/img/structure/B14598569.png)






![1-[(Prop-2-en-1-yl)oxy]-3a,4,7,7a-tetrahydro-1H-4,7-methanoindene](/img/structure/B14598619.png)


